N-Cyclohexylacetamide

Amide Hydrolysis Kinetics Reaction Mechanism Chemical Stability

Select N-Cyclohexylacetamide for precise hydrolytic stability control. Its unique steric profile ensures distinct degradation kinetics (k=2.17×10⁻⁵ s⁻¹) not reproducible by linear or aromatic N-alkylacetamides. Use as a mid-range degradation reference standard for pharmaceutical assays and as an ideal GC system suitability standard (Kovats RI 1313 on SE-30). A safer solid-state alternative to volatile liquid amines. Order high-purity grade for analytical and synthetic laboratory use.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1124-53-4
Cat. No. B073058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylacetamide
CAS1124-53-4
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCCC1
InChIInChI=1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10)
InChIKeyWRAGCBBWIYQMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylacetamide (CAS 1124-53-4): Core Identity and Baseline Physical-Chemical Specifications for Sourcing and Method Development


N-Cyclohexylacetamide (CAS 1124-53-4) is a carboximidic acid-derived organic compound belonging to the N-alkylacetamide class, characterized by an acetamide backbone bearing a cyclohexyl substituent on the amide nitrogen [1]. Its molecular formula is C8H15NO, with a molecular weight of 141.21 g/mol [2]. The compound exhibits a melting point of 103 °C , a boiling point of 291.3 °C at 760 mmHg , a density of 0.95 g/cm³ , and a flash point of 166.9 °C . It appears as a white to pale yellow crystalline powder .

Why N-Cyclohexylacetamide Cannot Be Replaced by Generic N-Alkylacetamides in Hydrolytically Sensitive Applications


N-Alkylacetamides are not a uniform chemical class; their reactivity profiles diverge sharply based on the steric and electronic character of the N-substituent. Specifically, the dilute acid hydrolysis rate of N-cyclohexylacetamide is quantifiably distinct from linear and branched-chain analogs due to differences in the steric environment experienced by the amide linkage during the transition state of hydrolysis [1]. The cyclohexyl group imposes a unique steric demand that differentiates its kinetic behavior from both aromatic and aliphatic N-substituted acetamides [2]. Consequently, substituting a generic N-alkylacetamide for N-cyclohexylacetamide in any process involving aqueous acidic conditions or hydrolytic stability requirements will result in altered degradation kinetics, potentially compromising reaction yields, shelf-life, or mechanistic study outcomes.

Quantitative Differentiation of N-Cyclohexylacetamide from Key Comparators: A Head-to-Head Evidence Guide for Scientific Selection


Dilute Acid Hydrolysis Rate Comparison: N-Cyclohexylacetamide vs. N-Methylacetamide vs. N-Benzylacetamide

In a direct head-to-head study of dilute acid hydrolysis kinetics, N-cyclohexylacetamide exhibited a distinct rate constant compared to other N-alkylacetamides [1]. The rate constant for N-cyclohexylacetamide was measured at 2.17 x 10⁻⁵ s⁻¹ (extrapolated to 25°C, 0.1 M HCl), which is approximately 1.4-fold slower than N-methylacetamide (3.01 x 10⁻⁵ s⁻¹) and 2.2-fold faster than N-benzylacetamide (0.98 x 10⁻⁵ s⁻¹) under identical conditions [1].

Amide Hydrolysis Kinetics Reaction Mechanism Chemical Stability

Hydrolytic Oxygen Exchange Behavior: N-Cyclohexylacetamide vs. Acetanilide

In a comparative mechanistic study of hydronium-catalyzed hydrolysis, both N-cyclohexylacetamide and acetanilide underwent substantial oxygen-18 exchange with solvent water during the reaction course [1]. The extent of O-18 exchange for N-cyclohexylacetamide was reported to be comparable to that of acetanilide, indicating reversible formation of a tetrahedral intermediate [1].

Amide Hydrolysis Mechanism O-18 Isotopic Labeling Reaction Intermediates

Gas Chromatographic Retention Index: N-Cyclohexylacetamide vs. Other N-Substituted Amides

The Kovats retention index for N-cyclohexylacetamide on a non-polar SE-30 column is 1313 [1]. This value is substantially higher than that of N-methylacetamide (retention index ~850-900 on comparable phases), reflecting the increased lipophilicity and molecular weight conferred by the cyclohexyl group [2].

Analytical Chemistry Gas Chromatography Retention Index

Physical State and Handling: N-Cyclohexylacetamide vs. N-Cyclohexylamine

N-Cyclohexylacetamide is a solid at room temperature with a melting point of 103 °C , whereas its direct precursor N-cyclohexylamine is a liquid with a boiling point of 134 °C and a melting point of -17 °C [1]. The amide derivative is significantly less volatile (vapor pressure 0.00197 mmHg at 25 °C) compared to the amine (vapor pressure ~10 mmHg at 20 °C).

Chemical Handling Physical Properties Safety

Validated Application Scenarios for N-Cyclohexylacetamide Based on Quantitative Differentiation Evidence


Mechanistic Probe in Amide Hydrolysis Studies Requiring Non-Aromatic Chromophore

For researchers investigating the fundamental mechanisms of amide bond hydrolysis, N-cyclohexylacetamide serves as an ideal substrate. Its comparable O-18 exchange behavior to acetanilide [1] validates its use in isotopic labeling experiments, while the absence of an aromatic ring eliminates UV spectral interference and π-stacking effects that can complicate kinetic analysis. This makes it a preferred choice for mechanistic studies where a purely aliphatic amide with defined steric properties is required.

Stability Reference Standard in Formulation Development

In pharmaceutical or agrochemical formulation development, the intermediate hydrolytic stability of N-cyclohexylacetamide—quantified at 2.17 x 10⁻⁵ s⁻¹ under dilute acid conditions [1]—positions it as a useful reference standard for calibrating degradation assays. Its stability lies between more labile N-methylacetamide and more robust N-benzylacetamide [1], providing a mid-range benchmark for evaluating the hydrolytic resistance of new amide-containing active ingredients.

GC Method Development and System Suitability Testing

Analytical chemists developing gas chromatography methods for amide-containing samples can utilize N-cyclohexylacetamide as a system suitability standard. Its well-defined Kovats retention index of 1313 on SE-30 [1] provides a reliable reference point for column performance verification and retention time locking. Its intermediate volatility ensures elution within typical GC temperature programs without the tailing issues often associated with highly polar amides.

Safer Alternative to Liquid Amines in Synthesis and Stockroom Management

For synthetic organic laboratories, N-cyclohexylacetamide offers a safer, solid-state alternative to liquid N-cyclohexylamine for applications where the acetyl-protected form is synthetically viable. The compound's low vapor pressure (0.00197 mmHg at 25 °C) [1] and high melting point (103 °C) [1] drastically reduce inhalation hazards and spill risks, simplifying inventory management and improving laboratory safety profiles [2].

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